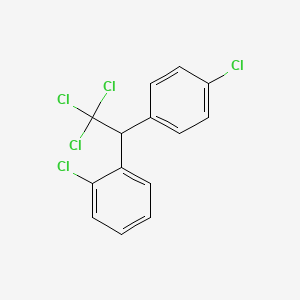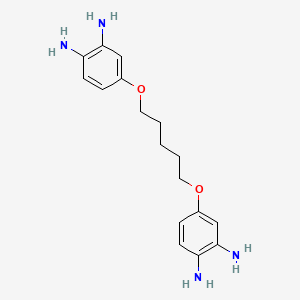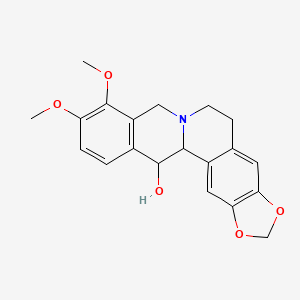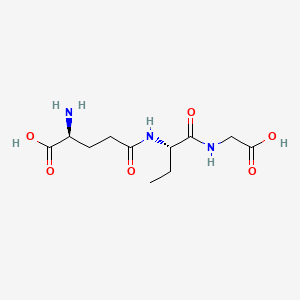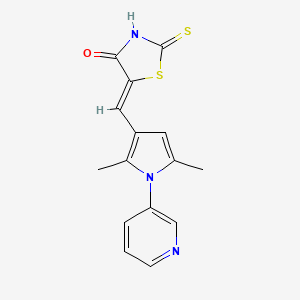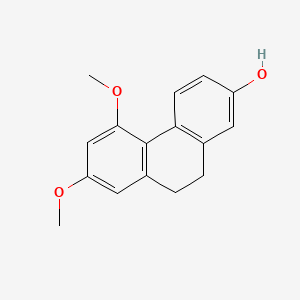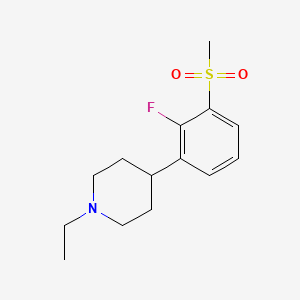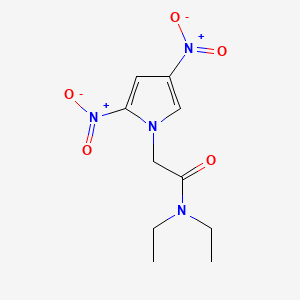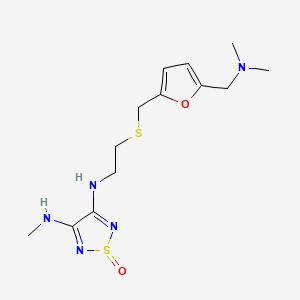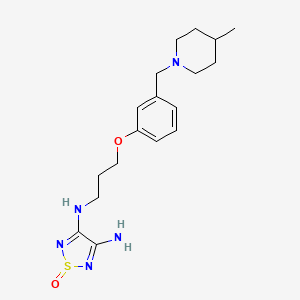
Ácido 2,5,8,11-tetraoxatridecano-13-oico
Descripción general
Descripción
“2,5,8,11-Tetraoxatridecan-13-oic acid” is an organic compound . It is also known by other names such as “2- (2- (2- (2-Methoxyethoxy)ethoxy)ethoxy)acetic acid” and "m-PEG3-CH2COOH" .
Synthesis Analysis
The compound has been used in the synthesis of a new family of ionic liquids based on oligoether carboxylates . It was shown to form room-temperature ionic liquids (RTILs) even with small alkali ions such as lithium and sodium .Molecular Structure Analysis
The molecular formula of “2,5,8,11-Tetraoxatridecan-13-oic acid” is C9H18O6 . Its molecular weight is 222.24 g/mol .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 .Aplicaciones Científicas De Investigación
Uso en la síntesis de PROTACs
“m-PEG3-CH2COOH” es un enlazador PROTAC basado en PEG que se puede utilizar en la síntesis de PROTACs . PROTACs (quimeras de orientación a la proteólisis) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación .
Investigación en bioconjugación
“Mal-PEG3-CH2COOH” es un derivado de “m-PEG3-CH2COOH” y es una herramienta valiosa para la investigación en bioconjugación . La bioconjugación es el proceso de unir químicamente dos biomoléculas, lo que es una técnica clave en muchas áreas de investigación y desarrollo de fármacos .
Sistemas de administración de fármacos
La biocompatibilidad y la capacidad de ajuste de los compuestos basados en PEG como “m-PEG3-CH2COOH” los hacen ideales para su uso en sistemas de administración de fármacos . Se pueden utilizar para mejorar la solubilidad, la estabilidad y la vida media de los agentes terapéuticos .
Aplicaciones de líquidos iónicos
“Ácido 2,5,8,11-tetraoxatridecano-13-oico” se ha estudiado en el contexto de los líquidos iónicos . Los líquidos iónicos tienen una gama de aplicaciones potenciales, que incluyen su uso como medios de reacción en baterías y supercondensadores, en células solares y de combustible como materiales de compuerta en transistores de efecto de campo, para la deposición electroquímica de metales y semiconductores, y para la extracción y cristalización de proteínas .
Uso en síntesis orgánica
“this compound” se utiliza en la síntesis orgánica . Sus propiedades lo convierten en un reactivo útil en la síntesis de una variedad de compuestos orgánicos .
Uso en la preparación de películas compuestas de quitosano/PEG
En un estudio, el PEG se utilizó como agente de reticulación para preparar una serie de películas compuestas de quitosano/PEG reticuladas químicamente . El PEG con terminación carboxilo (HOOC-PEG-COOH) se sintetizó primero y luego se utilizó en la preparación de las películas compuestas .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-60-5 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

